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Compound of Interest

Compound Name: 7-Fluoro-4-methoxyquinoline

Cat. No.: B15071090

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of substituted methoxyquinolines, a class of heterocyclic compounds of significant
interest in medicinal chemistry and drug development. Understanding these properties is
paramount for predicting a compound's pharmacokinetic profile, including its absorption,
distribution, metabolism, and excretion (ADME), as well as its potential toxicological profile.
This document summarizes key quantitative data, details relevant experimental protocols, and
visualizes associated signaling pathways to support research and development efforts in this

area.

Physicochemical Data of Substituted
Methoxyquinolines

The following tables summarize available quantitative data on the melting point, boiling point,
aqueous solubility, lipophilicity (LogP), and acidity (pKa) of various substituted
methoxyquinolines. These parameters are critical for assessing the drug-likeness of these
compounds.

Table 1: Physical Properties of Selected Methoxyquinoline Derivatives
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Compound Substituent(s) Melting Point (°C) Boiling Point (°C)

6-Methoxyquinoline 6-OCHs 18-20 140-146 @ 15 mmHg

Table 2: Solubility and Lipophilicity of Selected Methoxyquinoline Derivatives

. Aqueous LogP LogP
Compound Substituent(s) . .
Solubility (Experimental) (Computed)
6-
Very slightly

Methoxyquinolin 6-OCHs _ - -
soluble in water

e
4-Chloro-7-
methoxyquinolin 4-Cl, 7-OCHs - - 2.9 (XLogP3)[1]
e
6-Methoxy-3-
_ o 6-OCHs, 3-NO2 - - 1.9 (XLogP3)[2]
nitroquinoline
8-Methoxy-2-
8-OCHs, 2-CHs, 2.4 (XLogP3-AA)
methyl-6- - -
6-NO> [3]

nitroquinoline

Table 3: lonization Constants of Selected Quinolines

Compound pKa

Quinoline 4.90

Note: Experimental data for a wide range of substituted methoxyquinolines is limited in the
public domain. The computed LogP values provide an estimate of lipophilicity and should be
confirmed experimentally.

Experimental Protocols for Physicochemical
Property Determination
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Accurate and reproducible experimental data is the cornerstone of drug development. The
following sections detail standard protocols for determining the key physicochemical properties
of substituted methoxyquinolines.

Thermodynamic Solubility Assay
Objective: To determine the maximum concentration of a compound that can dissolve in an
aqueous buffer at equilibrium.

Methodology:

o Compound Preparation: Accurately weigh a small amount of the solid substituted
methoxyquinoline.

e Solvent Addition: Add a precise volume of a suitable aqueous buffer (e.g., phosphate-
buffered saline, pH 7.4) to the compound.

o Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g.,
25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Separate the undissolved solid from the saturated solution by
centrifugation or filtration. Care must be taken to avoid loss of compound due to adsorption
to the filter material.

» Quantification: Analyze the concentration of the dissolved compound in the
supernatant/filtrate using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

o Calculation: The solubility is calculated from the measured concentration in the saturated
solution.

Sample Preparation Equilibration Analysis

—

Weigh Compound }—P{ Add Aqueous Buffer Agitate at Constant Temperature (24—48h)‘ Separate Solid and Liquid Phases Quantify Concentration (HPLC/MS) ‘—» Calculate Solubility
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Experimental workflow for thermodynamic solubility determination.

Lipophilicity (LogP) Determination by Shake-Flask
Method

Objective: To determine the partition coefficient of a compound between a non-polar solvent (n-
octanol) and an aqueous buffer.

Methodology:

e Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer
with n-octanol to ensure mutual miscibility at equilibrium.

o Compound Addition: Dissolve a known amount of the substituted methoxyquinoline in either
the aqueous or the n-octanol phase.

» Partitioning: Add a precise volume of the other phase to create a biphasic system.

» Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning, followed
by a period of rest to allow for complete phase separation. Centrifugation can be used to aid
separation.

o Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

» Quantification: Determine the concentration of the compound in each phase using a suitable
analytical technique (e.g., HPLC-UV/MS).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. LogP is the base-10 logarithm of
P.
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Preparation Partitioning Analysis

Pre-saturate Solvents ‘—»‘ Dissolve Compound in One Phase ‘—»‘ Create Biphasic System ‘ ‘ Shake to Equilibrate ‘ ‘ Separate Phases ‘ ‘ Sample Both Phases }—»‘ Quantify Concentrations }—»‘ Calculate LogP
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Experimental workflow for LogP determination by the shake-flask method.

Acidity (pKa) Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) of a compound.
Methodology:

o Sample Preparation: Dissolve a precise amount of the substituted methoxyquinoline in a
suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for
compounds with low aqueous solubility.

« Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH
electrode and a precision burette.

o Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCI) or a
strong base (e.g., NaOH), depending on the nature of the analyte. The titrant is added in
small, precise increments.

o Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the
system to reach equilibrium at each step.

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from
the midpoint of the buffer region(s) in the titration curve, which corresponds to the point of
half-neutralization. This can be more accurately determined by analyzing the first or second
derivative of the titration curve.
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Titration
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Experimental workflow for pKa determination by potentiometric titration.

Signaling Pathways Modulated by Methoxyquinoline
Derivatives

Substituted methoxyquinolines have emerged as potent modulators of key signaling pathways
implicated in cancer and other diseases. Their mechanism of action often involves the inhibition
of protein kinases that are crucial for cell growth, proliferation, and survival.

The PI3K/Akt/ImTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is
a central regulator of cell metabolism, growth, and survival. Its dysregulation is a common
feature in many cancers. Certain quinoline derivatives have been shown to inhibit components
of this pathway, leading to reduced cancer cell proliferation and survival.
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Inhibition of the PI3K/Akt/mTOR pathway by methoxyquinoline derivatives.

The c-Met Signaling Pathway
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The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a
critical role in cell migration, invasion, and proliferation. Aberrant c-Met signaling is associated
with tumor growth and metastasis. Methoxyquinoline-based compounds are being investigated
as c-Met inhibitors.
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Inhibition of the c-Met signaling pathway by methoxyquinoline derivatives.

Conclusion

The physicochemical properties of substituted methoxyquinolines are pivotal to their potential
as therapeutic agents. A thorough understanding and experimental determination of these
properties are essential for the rational design and optimization of novel drug candidates. The
ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and c-
Met underscores their importance in modern drug discovery. This guide serves as a
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foundational resource for researchers in this exciting and rapidly evolving field. Further
research is warranted to expand the experimental dataset for a wider range of substituted
methoxyquinolines to enable more robust structure-activity and structure-property relationship
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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